6-Chloro-1-ethyl-1H-benzo[d]imidazole-2-carbaldehyde 6-Chloro-1-ethyl-1H-benzo[d]imidazole-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC13415354
InChI: InChI=1S/C10H9ClN2O/c1-2-13-9-5-7(11)3-4-8(9)12-10(13)6-14/h3-6H,2H2,1H3
SMILES: CCN1C2=C(C=CC(=C2)Cl)N=C1C=O
Molecular Formula: C10H9ClN2O
Molecular Weight: 208.64 g/mol

6-Chloro-1-ethyl-1H-benzo[d]imidazole-2-carbaldehyde

CAS No.:

Cat. No.: VC13415354

Molecular Formula: C10H9ClN2O

Molecular Weight: 208.64 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-1-ethyl-1H-benzo[d]imidazole-2-carbaldehyde -

Specification

Molecular Formula C10H9ClN2O
Molecular Weight 208.64 g/mol
IUPAC Name 6-chloro-1-ethylbenzimidazole-2-carbaldehyde
Standard InChI InChI=1S/C10H9ClN2O/c1-2-13-9-5-7(11)3-4-8(9)12-10(13)6-14/h3-6H,2H2,1H3
Standard InChI Key MIHAGDZYANLGOX-UHFFFAOYSA-N
SMILES CCN1C2=C(C=CC(=C2)Cl)N=C1C=O
Canonical SMILES CCN1C2=C(C=CC(=C2)Cl)N=C1C=O

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

6-Chloro-1-ethyl-1H-benzo[d]imidazole-2-carbaldehyde belongs to the benzimidazole class, featuring a bicyclic structure comprising a benzene ring fused to an imidazole ring. Key structural attributes include:

  • IUPAC Name: 6-chloro-1-ethylbenzimidazole-2-carbaldehyde

  • CAS Number: 81935-22-0 (primary), 1253394-91-0 (alternative)

  • Molecular Formula: C10H9ClN2O\text{C}_{10}\text{H}_9\text{ClN}_2\text{O}

  • Molecular Weight: 208.64 g/mol

The compound’s planar structure and electron-withdrawing carbaldehyde group enhance its reactivity, enabling participation in Schiff base formation and nucleophilic substitutions.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) and mass spectrometry data confirm its structure:

  • 1H^1\text{H}-NMR (400 MHz, DMSO-d6_6):

    • δ 8.10 (s, 1H, aromatic), 7.61 (s, 1H, aromatic), 4.31 (q, 2H, -CH2_2-CH3_3), 1.35 (t, 3H, -CH3_3) .

  • ESI-HRMS: m/z 209.04 [M+H]+^+ .

Synthesis and Optimization

Key Synthetic Routes

The compound is synthesized via alkylation and halogenation of benzimidazole precursors:

Route 1: Alkylation of 2-Chlorobenzimidazole

  • Reagents: Sodium hydride (NaH), ethyl iodide, dimethylformamide (DMF).

  • Procedure:

    • 2-Chlorobenzimidazole is treated with NaH in DMF at 0°C.

    • Ethyl iodide is added, yielding 6-chloro-1-ethyl-1H-benzo[d]imidazole-2-carbaldehyde after workup .

  • Yield: 92.7% .

Route 2: Phosphorus Oxychloride-Mediated Formylation

  • Reagents: Phosphorus oxychloride (POCl3_3), hydrogen chloride gas.

  • Procedure:

    • 1-Ethyl-2-benzimidazolinone is refluxed in POCl3_3 under HCl gas.

    • The product is isolated via distillation and crystallization .

Reaction Optimization

  • Solvent Effects: DMF enhances alkylation efficiency due to its polar aprotic nature .

  • Temperature: Reactions conducted at 0°C minimize side products .

Physicochemical Properties

PropertyValueMethod/Source
Melting Point224°CDifferential Scanning Calorimetry
Boiling Point361.8±25.0°C at 760 mmHgGas Chromatography
Density1.4±0.1 g/cm³Pycnometry
Flash Point176.4±29.6°CClosed-Cup Method
SolubilityInsoluble in water; soluble in DMSO, DMFEmpirical Testing

The carbaldehyde group confers moderate polarity, facilitating solubility in organic solvents but limiting aqueous compatibility.

Applications in Pharmaceutical Chemistry

Antimicrobial Activity

While direct studies on 6-chloro-1-ethyl-1H-benzo[d]imidazole-2-carbaldehyde are scarce, structurally related benzimidazoles exhibit broad-spectrum antimicrobial effects:

CompoundTarget PathogenMIC (µg/mL)Mechanism
5-Chloro-2-(2-hydroxyphenyl)-1H-benzimidazoleCandida albicans3.9Biofilm disruption
Benzimidazole derivativesStaphylococcus aureus4–8Enzyme inhibition

The chloro and ethyl groups may enhance membrane permeability and target binding .

Future Research Directions

Pharmacological Exploration

  • Targeted Drug Delivery: Conjugation with nanoparticles to enhance bioavailability .

  • Combination Therapies: Synergistic effects with existing antibiotics (e.g., β-lactams) .

Materials Science Applications

  • Organic Electronics: As a building block for conductive polymers due to π-conjugated systems.

  • Metal-Organic Frameworks (MOFs): Functionalization for gas storage and catalysis.

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